2-Bromopropane-d7

Descripción

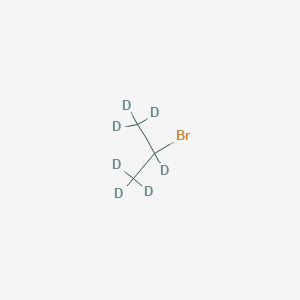

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1,1,1,2,3,3,3-heptadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39091-63-9 | |

| Record name | 2-Bromopropane-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromopropane-d7 chemical properties and physical data

This in-depth technical guide provides a thorough overview of the chemical properties, physical data, and key applications of 2-Bromopropane-d7. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols and explores the role of this deuterated compound in modern chemical synthesis and analysis.

Core Chemical and Physical Data

This compound, also known as isopropyl-d7 bromide, is the deuterated analogue of 2-bromopropane. The substitution of hydrogen atoms with deuterium isotopes imparts unique properties that are valuable in a range of scientific applications, from synthetic chemistry to metabolic research.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value |

| Molecular Formula | C₃D₇Br |

| Molecular Weight | 130.03 g/mol [1] |

| CAS Number | 39091-63-9 |

| Appearance | Colorless liquid |

| Density | 1.383 g/mL at 25 °C |

| Boiling Point | 59 °C[2] |

| Melting Point | -89 °C[2] |

| Refractive Index | n20/D 1.421[2] |

| Flash Point | 19 °C (66.2 °F) - closed cup |

| Isotopic Purity | 98 atom % D |

Safety Information

This compound is a hazardous substance and requires careful handling in a laboratory setting. The following table outlines its key safety classifications and handling precautions.

| Hazard Category | GHS Classification |

| Pictograms | Flame, Health Hazard |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor[3]. H360FD: May damage fertility or the unborn child[3]. H373: May cause damage to organs through prolonged or repeated exposure[3]. |

| Precautionary Statements | P202, P210, P233, P240, P241, P308 + P313 |

Experimental Protocols

This compound is a versatile reagent in organic synthesis, particularly for introducing a deuterated isopropyl group. Below are detailed methodologies for two common applications.

Synthesis of a Deuterated Pharmaceutical Analogue: (S)-Propranolol-d7

This protocol describes the synthesis of (S)-Propranolol-d7, a deuterated beta-blocker, using this compound as a key starting material. Deuteration can enhance the metabolic stability of pharmaceuticals.

Materials:

-

1-Naphthol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

This compound

-

(S)-(-)-1-Amino-2-propanol

-

Anhydrous Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of 1-(Isopropoxy-d7)-naphthalene:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1-naphthol (1.0 eq) in anhydrous DMF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(Isopropoxy-d7)-naphthalene.

-

-

Synthesis of (S)-Propranolol-d7:

-

To a solution of 1-(Isopropoxy-d7)-naphthalene (1.0 eq) in anhydrous methanol, add (S)-(-)-1-Amino-2-propanol (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude (S)-Propranolol-d7.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Grignard Reagent Formation and Subsequent Reaction

This compound can be used to prepare a deuterated Grignard reagent, a powerful nucleophile in organic synthesis.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

This compound

-

A suitable electrophile (e.g., a ketone or aldehyde)

-

Aqueous solution of a weak acid (e.g., ammonium chloride)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Formation of Isopropyl-d7-magnesium bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium. The reaction is initiated, which is often indicated by bubbling and a slight warming of the flask. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with an Electrophile (Example: Acetone):

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of the electrophile (e.g., acetone, 1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude deuterated alcohol.

-

Signaling Pathways and Experimental Workflows

Visualizing complex processes is crucial for understanding. The following diagrams, created using the DOT language, illustrate a relevant biological pathway and a typical experimental workflow involving this compound.

Caption: Simplified beta-adrenergic signaling pathway antagonized by (S)-Propranolol-d7.

Caption: A typical workflow for the synthesis and analysis of a deuterated compound.

Applications in Research and Development

The primary utility of this compound stems from the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen leads to a slower rate of cleavage for C-D bonds versus C-H bonds. This property is exploited in several areas:

-

Drug Metabolism Studies: By strategically replacing hydrogen with deuterium at sites of metabolic activity, the rate of drug metabolism can be slowed. This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced formation of toxic metabolites. The synthesis of deuterated propranolol is a prime example of this application.

-

Mechanistic Studies: The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of a deuterated and non-deuterated substrate, researchers can determine if a particular C-H bond is broken in the rate-determining step of a reaction.

-

Internal Standards in Mass Spectrometry: Deuterated compounds like this compound are used to synthesize internal standards for quantitative analysis by mass spectrometry. These standards have nearly identical chemical properties to the analyte of interest but a different mass, allowing for accurate quantification.

References

- 1. clearsynth.com [clearsynth.com]

- 2. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Question: Product of Grignard Reaction of 2-Bromopropane Given the react.. [askfilo.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromopropane-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-Bromopropane-d7 ((CD₃)₂CDBr), a deuterated analogue of 2-bromopropane. This isotopically labeled compound is a valuable tool in various research applications, including as a standard in nuclear magnetic resonance (NMR) experiments, in metabolic labeling studies, and for investigating reaction mechanisms. The following sections detail the synthesis methodology, purification procedures, and key analytical data for this compound.

Physicochemical Data

A summary of the key physical and chemical properties of 2-Bromopropane and its deuterated analogue, this compound, is presented below for easy comparison.

| Property | 2-Bromopropane | This compound |

| Molecular Formula | C₃H₇Br | C₃D₇Br |

| Molecular Weight | 122.99 g/mol [1] | 130.03 g/mol [2] |

| CAS Number | 75-26-3[1] | 39091-63-9[2] |

| Appearance | Colorless liquid[1][3] | Clear, colorless oil |

| Boiling Point | 59-60 °C[3] | 59 °C |

| Melting Point | -89.0 °C[3] | -89 °C |

| Density | 1.31 g/mL at 20 °C[3] | 1.383 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4251[1] | 1.421 |

| Isotopic Purity | N/A | ≥ 98 atom % D |

| Chemical Purity | ≥ 99% (typical) | ≥ 98-99%[4] |

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic substitution reaction, analogous to the preparation of its non-deuterated counterpart.[3] The process involves the reaction of Isopropanol-d8 with hydrobromic acid.[3] The hydroxyl group of the deuterated isopropanol is protonated by the acid, forming a good leaving group (D₂O), which is subsequently displaced by the bromide ion in an SN1-type mechanism.[3][5]

Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2-bromopropane.[3][5]

Materials:

-

Isopropanol-d8 ((CD₃)₂CDOD)

-

Concentrated Hydrobromic Acid (HBr, 48%)

-

Concentrated Sulfuric Acid (H₂SO₄, 95%) (optional, for washing)

-

Concentrated Hydrochloric Acid (HCl) (optional, for washing)[3]

-

Saturated Sodium Chloride (NaCl) solution

-

Aqueous Sodium Bisulfite (NaHSO₃) solution (optional)[3]

-

10% Aqueous Sodium Carbonate (Na₂CO₃) solution[3]

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)[3]

-

Boiling chips

Equipment:

-

Round-bottom flask (250 mL)

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 50 mL of Isopropanol-d8 and 180 mL of 48% hydrobromic acid.[5] Add a few boiling chips to the flask.

-

Distillation: Assemble a simple distillation apparatus with the round-bottom flask, a condenser, and a receiving flask. Heat the mixture gently using a heating mantle.[5] The reaction proceeds via an acid-catalyzed substitution.[3]

-

Collection of Crude Product: Collect the distillate, which is the crude this compound. The distillation should continue until the rate of distillation slows significantly, which typically takes about 2.5 hours.[5] The boiling point of 2-bromopropane is approximately 59-60 °C.[3]

-

Work-up and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the crude product with a saturated sodium chloride solution to remove some of the water and unreacted alcohol.[5]

-

To remove unreacted isopropanol and other impurities, the organic layer can be washed sequentially with:

-

Concentrated hydrochloric acid or 95% sulfuric acid (use with caution as concentrated sulfuric acid can partially oxidize the product).[3]

-

Water.[3]

-

Aqueous sodium bisulfite solution (if sulfuric acid was used for washing).[3]

-

10% aqueous sodium carbonate solution to neutralize any remaining acid.[3]

-

A final wash with water.[3]

-

-

Separate the organic layer after each wash.

-

-

Drying: Dry the organic layer (this compound) over anhydrous calcium chloride or magnesium sulfate.[3]

-

Final Distillation: Perform a final fractional distillation of the dried product to obtain pure this compound. Collect the fraction boiling at 59-60 °C.

Expected Yield: The yield for the synthesis of 2-bromopropane from isopropanol is typically high, with reported yields of up to 90-95%.[6] A similar yield can be expected for the synthesis of this compound.

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Bromopropane and its deuterated analogue.

¹H NMR Spectroscopy

| Compound | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 2-Bromopropane | ~1.7 ppm | Doublet | 6H | 2 x CH₃ |

| ~4.1 ppm | Septet | 1H | CH-Br |

Note: In the ¹H NMR spectrum of this compound, the signals will be absent due to the substitution of protons with deuterium.

¹³C NMR Spectroscopy

| Compound | Chemical Shift (δ) | Assignment |

| 2-Bromopropane | ~26 ppm | CH₃ |

| ~48 ppm | CH-Br |

Note: The ¹³C NMR spectrum of this compound will show signals for the carbon atoms, but the splitting patterns will be affected by the deuterium atoms.

Mass Spectrometry

| Compound | Key Fragments (m/z) | Interpretation |

| 2-Bromopropane | 122/124 | Molecular ion peaks ([M]⁺) due to ⁷⁹Br and ⁸¹Br isotopes.[7] |

| 43 | [C₃H₇]⁺ (isopropyl cation), often the base peak.[7] | |

| 79/81 | [Br]⁺ | |

| This compound | 129/131 | Molecular ion peaks ([M]⁺) due to ⁷⁹Br and ⁸¹Br isotopes. |

| 49 | [C₃D₇]⁺ (isopropyl-d7 cation). |

Note: The mass spectrum of brominated compounds is characterized by the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7]

Safety Information

2-Bromopropane is a flammable liquid and is harmful if swallowed or inhaled. It is also a suspected reproductive toxin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for 2-Bromopropane and this compound.[4]

References

- 1. 2-Bromopropane - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H7Br | CID 15618316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. 2-Bromopropane (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-101-1 [isotope.com]

- 5. m.youtube.com [m.youtube.com]

- 6. US5138110A - Process for the preparation of alkyl-halides - Google Patents [patents.google.com]

- 7. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Isotopic Purity and Enrichment of 2-Bromopropane-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 2-Bromopropane-d7 (Isotope Labeled Isopropyl Bromide). This deuterated compound is a valuable tool in various scientific disciplines, including drug metabolism studies, mechanistic investigations, and as an internal standard in mass spectrometry-based applications. Understanding its isotopic characteristics is crucial for the accurate interpretation of experimental results.

Isotopic Purity and Enrichment Data

The isotopic purity of commercially available this compound is typically high, with manufacturers reporting values around 98-99 atom % D.[1][2][3] This signifies that the vast majority of the hydrogen atoms in the molecule have been replaced with deuterium. The chemical purity is also generally high, often exceeding 98%.[1]

For clarity, the following table summarizes the key specifications for commercially available this compound:

| Parameter | Typical Value | Reference |

| Isotopic Purity (atom % D) | 98 - 99% | [1][2][3] |

| Chemical Purity | ≥ 98% | [1] |

| Molecular Formula | C₃D₇Br | [4] |

| Molecular Weight | ~130.03 g/mol | [4] |

| CAS Number | 39091-63-9 | [4] |

It is important to understand the distinction between isotopic enrichment and the abundance of specific isotopologues. An atom % D of 98% does not mean that 98% of the molecules are the fully deuterated d7 species. Due to the statistical nature of the deuteration process, a sample will contain a distribution of isotopologues (d0 to d7). The high atom % D, however, indicates that the d7 isotopologue is by far the most abundant species.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its non-deuterated counterpart, typically involving the nucleophilic substitution of the hydroxyl group in isopropanol with a bromide ion.[5][6] The most common laboratory-scale synthesis utilizes isopropanol-d8 as the starting material and hydrobromic acid as the brominating agent.

Materials:

-

Isopropanol-d8 (perdeuterated isopropanol)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Deuterated water (D₂O)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add isopropanol-d8.

-

Addition of Acids: Slowly add hydrobromic acid to the stirred isopropanol-d8. Following this, carefully add concentrated sulfuric acid dropwise. The addition of sulfuric acid is exothermic and should be performed in an ice bath to control the temperature.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by gas chromatography (GC) by taking small aliquots from the reaction mixture.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. The lower layer, containing the crude this compound, is separated.

-

Washing: Wash the organic layer sequentially with cold deuterated water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with cold deuterated water again.

-

Drying: Dry the crude this compound over anhydrous calcium chloride or sodium sulfate.

-

Purification: Purify the dried product by fractional distillation. Collect the fraction boiling at approximately 59-61 °C.[5]

A schematic for the synthesis and purification workflow is provided below.

Caption: Synthesis and Purification Workflow for this compound.

Analysis of Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of this compound is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 150.

-

-

Data Analysis: The mass spectrum of this compound will exhibit a characteristic molecular ion cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as two peaks separated by two mass units.[7] For the fully deuterated species (C₃D₇Br), these peaks will be at m/z 130 (for ⁷⁹Br) and 132 (for ⁸¹Br). By analyzing the relative intensities of the ion clusters corresponding to different isotopologues (d0 to d7), the isotopic distribution and the overall isotopic enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule and the extent of deuteration at specific sites. Both ¹H and ²H NMR can be utilized.

¹H NMR Protocol:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent that does not contain residual proton signals in the region of interest (e.g., chloroform-d, CDCl₃).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis: In a highly enriched this compound sample, the proton signals should be significantly attenuated. The presence of any residual proton signals corresponding to the methyl (CH₃) and methine (CH) groups of the non-deuterated compound would indicate incomplete deuteration.[8] Quantitative ¹H NMR, using an internal standard, can be used to determine the amount of residual non-deuterated and partially deuterated species.

²H NMR Protocol:

-

Sample Preparation: Dissolve the sample in a protonated solvent (e.g., CHCl₃).

-

Acquisition: Acquire a ²H NMR spectrum.

-

Data Analysis: The ²H NMR spectrum will show signals corresponding to the deuterium atoms at the methyl (CD₃) and methine (CD) positions. The relative integration of these signals can confirm the deuteration pattern and provide a measure of the isotopic enrichment at each site.

The following diagram illustrates the analytical workflow for assessing the isotopic purity of this compound.

Caption: Analytical Workflow for Isotopic Purity Assessment.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that directly impact its application in sensitive analytical and research settings. Through well-defined synthetic and purification protocols, it is possible to obtain highly enriched material. A combination of GC-MS and NMR spectroscopy provides a robust analytical framework for the comprehensive characterization of its isotopic composition. This guide provides the necessary technical information for researchers, scientists, and drug development professionals to confidently utilize this compound in their work.

References

- 1. 2-Bromopropane (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-101-1 [isotope.com]

- 2. This compound Aldrich CAS No.39091-63-9 [sigmaaldrich.com]

- 3. This compound | CAS 39091-63-9 | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 2-Bromopropane - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Bromopropane-d7 CAS number and molecular weight

This guide provides comprehensive technical information on 2-Bromopropane-d7, a deuterated isotopologue of 2-bromopropane. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize labeled compounds in their work. This document outlines its key properties, potential applications, and an illustrative experimental workflow.

Core Properties

This compound, also known as Isopropyl-d7 bromide, is a saturated haloalkane where all seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific studies, including reaction mechanism elucidation and as an internal standard in mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 39091-63-9 | [1][2][3][4] |

| Molecular Weight | 130.03 g/mol | [1][2][3][5] |

| Alternate Names | Isopropyl-d7 bromide, Perdeuterioisopropyl Bromide d7 | [2][3][4] |

| Linear Formula | (CD3)2CDBr | [1][3] |

| Chemical Formula | C3D7Br | [2][4] |

| Unlabeled CAS Number | 75-26-3 | [6] |

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general methodology for the use of this compound as an alkylating agent in organic synthesis is outlined below. This protocol is illustrative and should be adapted based on the specific substrate and reaction conditions.

General Procedure for Isopropylation using this compound:

-

Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., tetrahydrofuran, acetonitrile) and the substrate to be alkylated. The vessel is then flushed with an inert gas (e.g., argon or nitrogen) and cooled to an appropriate temperature.

-

Deprotonation: A base (e.g., sodium hydride, lithium diisopropylamide) is added to the reaction mixture to deprotonate the substrate, generating a nucleophile.

-

Alkylation: this compound is added to the reaction mixture. The reaction is stirred for a specified period, allowing the nucleophilic substitution to occur, thereby introducing the deuterated isopropyl group.

-

Quenching and Workup: The reaction is quenched by the addition of a proton source (e.g., water, saturated ammonium chloride solution). The organic product is then extracted with a suitable solvent.

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired deuterated product.

Illustrative Experimental Workflow

The following diagram illustrates a generalized workflow for a chemical synthesis experiment utilizing this compound as a reagent. This visualization provides a clear, step-by-step representation of the experimental process from preparation to final analysis.

Caption: A generalized workflow for chemical synthesis using this compound.

References

- 1. This compound Aldrich CAS No.39091-63-9 [sigmaaldrich.com]

- 2. clearsynth.com [clearsynth.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 39091-63-9 [amp.chemicalbook.com]

- 5. This compound | C3H7Br | CID 15618316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromopropane (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

A Technical Guide to 2-Bromopropane-d7: Commercial Availability, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on the commercial availability, synthesis, and key applications of 2-Bromopropane-d7. This deuterated analog of isopropyl bromide is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and for mechanistic studies.

Commercial Availability and Suppliers

This compound is readily available from a number of specialized chemical suppliers. The isotopic purity is typically high, with most vendors offering a deuterium enrichment of at least 98 atom % D. The compound is generally sold as a neat liquid in various quantities. Below is a summary of major suppliers and their typical product specifications.

| Supplier | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 98% | ≥99% (CP) | 1 g, 5 g, Bulk inquiries welcome |

| Cambridge Isotope Laboratories, Inc. | 98%[1] | 98%[1] | 1 g, 5 g, 10 g |

| Amerigo Scientific | 99% (CP)[2] | 99% (CP)[2] | 1 g, 5 g[2] |

| Clearsynth | Not specified | Not specified | Inquire for details |

| LGC Standards | 99% | min 98% | 5 g, 10 g[3] |

| Santa Cruz Biotechnology | Not specified | Not specified | Inquire for details[4] |

| Eurisotop | 98% | 98% | 10 g[5] |

| Toronto Research Chemicals Inc. | Not specified | Not specified | Inquire for details[6] |

Note: Pricing is subject to change and is often available upon request or login on the supplier's website. It is recommended to contact suppliers directly for the most current pricing and availability.

Physicochemical Properties and Safety Data

Physical Properties:

| Property | Value |

| CAS Number | 39091-63-9 |

| Molecular Formula | C₃D₇Br[7] |

| Molecular Weight | ~130.03 g/mol [2] |

| Appearance | Clear, colorless liquid[8] |

| Density | ~1.383 g/mL at 25 °C |

| Boiling Point | ~59 °C (lit.)[8] |

| Melting Point | ~-89 °C (lit.)[8] |

| Refractive Index | ~1.421 (lit.)[8] |

Safety Information:

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is classified as a reproductive toxin and may cause damage to organs through prolonged or repeated exposure.[1] Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

Experimental Protocols

Synthesis of this compound from Isopropanol-d8

Reaction Principle:

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of Isopropanol-d8 is protonated by the acid, forming a good leaving group (D₂O). The bromide ion then acts as a nucleophile, attacking the carbocation intermediate to form this compound.

Materials:

-

Isopropanol-d8 (CD₃)₂CDOD

-

Hydrobromic acid (HBr), 48%

-

Anhydrous calcium chloride or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine Isopropanol-d8 and a stoichiometric excess of 48% hydrobromic acid.

-

Add a few boiling chips and attach a reflux condenser.

-

Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel. Two layers should be visible.

-

Separate the lower organic layer containing the crude this compound.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with deionized water to remove any unreacted acid and other aqueous impurities.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Decant the dried liquid into a clean, dry distillation flask.

-

Purify the this compound by simple distillation, collecting the fraction boiling at approximately 59 °C.

-

The final product should be a clear, colorless liquid. Confirm the identity and purity of the product using techniques such as NMR spectroscopy and GC-MS.

Preparation of Isopropyl-d7-magnesium Bromide (Grignard Reagent)

This compound is an excellent precursor for the preparation of the corresponding deuterated Grignard reagent, which is a powerful tool for introducing an isopropyl-d7 group in organic synthesis.[11]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet

-

Magnetic stirrer

Procedure:

-

Set up a three-neck round-bottom flask, flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine to the flask. The purple color of the iodine will disappear as it reacts with the magnesium, indicating an activated surface.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether or THF.

-

Add a few drops of the this compound solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

-

The resulting dark grey to brownish solution of Isopropyl-d7-magnesium bromide is now ready for use in subsequent reactions.

Applications in Research and Drug Development

The primary application of this compound is as an alkylating agent to introduce the isopropyl-d7 moiety into organic molecules.[7][8] This is particularly valuable in:

-

Mechanistic Studies: The deuterium label allows for the tracking of molecules through complex reaction pathways and metabolic processes.

-

Mass Spectrometry: The known mass shift of +7 amu for the isopropyl-d7 group makes it an ideal internal standard for quantitative mass spectrometry-based assays in drug metabolism and pharmacokinetic (DMPK) studies.

-

Drug Development: Incorporating deuterium at specific sites in a drug molecule can alter its metabolic profile, potentially leading to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. This "deuterium effect" is a growing area of interest in pharmaceutical research.[12][13]

Visualizing Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent use in the preparation of a Grignard reagent.

References

- 1. 2-Bromopropane (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-101-1 [isotope.com]

- 2. This compound (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | CAS 39091-63-9 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. 2-BROMOPROPANE | Eurisotop [eurisotop.com]

- 6. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 7. clearsynth.com [clearsynth.com]

- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. echemi.com [echemi.com]

- 10. youtube.com [youtube.com]

- 11. selleckchem.com [selleckchem.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety Data of 2-Bromopropane-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Bromopropane-d7 (CAS No. 39091-63-9), a deuterated analog of 2-bromopropane. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by presenting detailed safety information, experimental protocols that form the basis of hazard classification, and clear visualizations of safety procedures.

Section 1: GHS Classification and Hazards

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability, reproductive toxicity, and potential for organ damage through repeated exposure.[1][2][3][4]

GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | 2 | 🔥 | Danger | H225: Highly flammable liquid and vapour.[1][2][3] |

| Reproductive toxicity | 1A | हेल्थ | Danger | H360: May damage fertility or the unborn child.[1][2][3] |

| Specific target organ toxicity (repeated exposure) | 2 | हेल्थ | Warning | H373: May cause damage to organs through prolonged or repeated exposure.[1][2] |

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet provided by the supplier. Key statements include P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][2][3]

Section 2: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 39091-63-9 |

| Molecular Formula | C₃D₇Br |

| Molecular Weight | 130.03 g/mol [1][5] |

| Appearance | Colorless liquid[6] |

| Boiling Point | 59 °C (lit.)[2] |

| Melting Point | -89 °C (lit.)[2] |

| Flash Point | 19 °C (66.2 °F) - closed cup[3] |

| Density | 1.383 g/mL at 25 °C[7] |

Section 3: Experimental Protocols

The hazard classifications of this compound are based on experimental data, primarily from studies on its non-deuterated analog, 2-bromopropane. The following sections describe the general methodologies for key toxicological and physical hazard assessments.

3.1 Reproductive Toxicity Testing

The classification of 2-Bromopropane as a reproductive toxicant (Category 1A) is supported by extensive animal studies.[6][8] These studies generally follow international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol for a Repeated Dose Reproductive Toxicity Study (based on OECD TG 416):

-

Test System: Male and female Sprague-Dawley rats are commonly used.[2]

-

Administration: The test substance is administered via a relevant route of exposure, such as intraperitoneal injection or inhalation, for a specified period.[2][9] For example, in one study, male rats were injected intraperitoneally with 2-bromopropane at concentrations of 125, 250, and 500 mg/kg for 28 consecutive days.[2]

-

Parameters Monitored:

-

In-life observations: Body weight, clinical signs of toxicity, and reproductive performance (e.g., mating, fertility, gestation length).

-

Post-mortem examinations:

-

Organ weights: Testes, epididymides, and other reproductive organs are weighed.[2]

-

Spermatology: Sperm count, motility, and morphology are assessed.

-

Histopathology: Tissues from reproductive organs are examined for pathological changes. Studies on 2-bromopropane have shown severe depletion of atrophic tubules and germ cell necrosis in the seminiferous tubules.[2]

-

-

-

Data Analysis: Statistical analysis is performed to determine the significance of any observed effects compared to a control group.

3.2 Flammability Testing

The classification of this compound as a Category 2 flammable liquid is based on its flash point and boiling point.[10]

General Protocol for Flash Point Determination (Closed-Cup Method):

-

Apparatus: A closed-cup flash point tester is used. This apparatus consists of a sample cup with a tightly fitting lid that has openings for a thermometer, a stirrer, and an ignition source.

-

Procedure:

-

The sample is placed in the cup and the lid is secured.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite to produce a flash.

-

-

Classification: According to the GHS, a liquid with a flash point < 23°C and an initial boiling point > 35°C is classified as a Category 2 flammable liquid.[10]

Section 4: Quantitative Toxicity Data

The following tables summarize quantitative data from reproductive toxicity studies on 2-bromopropane.

Table 4.1: Effects of 2-Bromopropane on Male Sprague-Dawley Rats (28-day intraperitoneal injection) [2]

| Parameter | Control Group | 125 mg/kg Group | 250 mg/kg Group | 500 mg/kg Group |

| Body Weight Change (g) | Increase | Decrease | Significant Decrease | Significant Decrease |

| Right Testis Weight (g) | Normal | Slight Decrease | Significant Decrease | Significant Decrease |

| Left Testis Weight (g) | Normal | Slight Decrease | Significant Decrease | Significant Decrease |

| White Blood Cell Count | Normal | No significant change | Decrease | Significant Decrease |

| Lymphocyte Count | Normal | No significant change | Decrease | Significant Decrease |

Table 4.2: Developmental Toxicity of Inhaled 2-Bromopropane in Rats [9]

| Exposure Concentration (ppm) | Number of Pups Born |

| 0 (Control) | Normal |

| 125 | No significant effect |

| 250 | No significant effect |

| 500 | No significant effect |

| 1000 | Markedly decreased |

Section 5: Visualized Safety Workflows

The following diagrams, created using the DOT language, illustrate key safety-related workflows for handling this compound.

Section 6: Handling and Storage

Handling:

-

Handle in a well-ventilated area or under a chemical fume hood.[2][6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Use non-sparking tools and take precautionary measures against static discharge.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Store in a locked-up area.[2]

Section 7: Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation.[2] Remove all sources of ignition.[2] Wear appropriate PPE.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[2] Use spark-proof tools.[2]

Section 8: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Vapors may form explosive mixtures with air.[11] Containers may explode when heated.[11] Hazardous combustion products include carbon oxides and hydrogen bromide.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 9: Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The product should be sent to a licensed disposal company. Do not mix with other waste.

This technical guide provides a summary of the available safety data for this compound. It is essential to consult the full Safety Data Sheet (SDS) from your supplier before use and to conduct a thorough risk assessment for your specific application.

References

- 1. oecd.org [oecd.org]

- 2. Reproductive toxicity of 2-bromopropane in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. 2-溴丙烷-d7 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. [Investigation of toxicity through human cases and animal experiments--study of bromopropanes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developmental effects of inhalation exposure to 2-bromopropane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]

- 11. 2-Bromopropane (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-101-1 [isotope.com]

Solubility Profile of 2-Bromopropane-d7 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-Bromopropane-d7, a deuterated analogue of 2-bromopropane, in a range of common organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable lack of quantitative solubility data for this compound. Consequently, this document provides qualitative solubility information for the non-deuterated form, 2-bromopropane, as a proxy. It is crucial to recognize that isotopic labeling can alter a compound's physical properties, including its solubility, and therefore the data for 2-bromopropane should be considered an estimate for its deuterated counterpart. This guide also furnishes a detailed, generalized experimental protocol for determining the solubility of a liquid compound in organic solvents, which can be employed to ascertain precise data for this compound.

Introduction

This compound is a stable isotope-labeled compound valuable in various research applications, including as a standard in mass spectrometry and for mechanistic studies in drug metabolism. Understanding its solubility is paramount for its effective use in experimental design, particularly in reaction chemistry, formulation, and analytical method development. This guide aims to provide the most current and relevant information on the solubility of this compound.

Solubility Data

The principle of "like dissolves like" generally governs solubility. 2-Bromopropane is a relatively non-polar haloalkane, suggesting good solubility in non-polar organic solvents and lower solubility in polar solvents.

The following table summarizes the available qualitative and semi-quantitative solubility data for 2-bromopropane in several common organic solvents.

Table 1: Solubility of 2-Bromopropane in Common Organic Solvents

| Solvent | Solvent Class | Solubility of 2-Bromopropane |

| Methanol | Polar Protic | Miscible[1] |

| Ethanol | Polar Protic | Miscible[1][2] |

| Acetone | Polar Aprotic | Slightly Soluble / Miscible[1][2][3] |

| Dichloromethane | Polar Aprotic | Miscible (Expected) |

| Chloroform | Polar Aprotic | Miscible[1][3] |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible (Expected) |

| Diethyl Ether | Polar Aprotic | Miscible[1][2][4] |

| Hexane | Non-polar | Soluble[4] |

Disclaimer: This data pertains to the non-deuterated form, 2-bromopropane. The solubility of this compound may vary due to isotopic effects. Experimental verification is strongly recommended.

Experimental Protocol for Determining Liquid Solubility

For researchers requiring precise solubility data for this compound, the following general experimental protocol for determining the miscibility and solubility of a liquid in an organic solvent is provided.

Method: Visual Titration to Determine Miscibility/Solubility

Objective: To determine the miscibility or quantify the solubility of a liquid solute (this compound) in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, chloroform, tetrahydrofuran, diethyl ether, hexane)

-

Calibrated positive displacement micropipettes or gas-tight syringes

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled water bath or heating block

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Solvent Addition: Into a clean, tared vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Temperature Equilibration: Place the vial containing the solvent in a thermostatically controlled water bath or heating block set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

-

Titration with Solute: Begin adding small, precise aliquots of this compound to the solvent. After each addition, cap the vial, vortex for 30-60 seconds, and allow any undissolved material to settle.

-

Observation: Observe the solution for any signs of immiscibility (e.g., cloudiness, phase separation).

-

Endpoint Determination:

-

Miscible: If the two liquids form a single, clear phase after the addition of a significant volume of this compound (e.g., a 1:1 volume ratio), they are considered miscible.

-

Soluble (up to a limit): If phase separation occurs after a certain volume of this compound has been added, the solubility can be quantified. The endpoint is the last addition of solute that completely dissolves to form a clear, homogeneous solution.

-

-

Quantification: Record the total volume of this compound added before phase separation occurred. Calculate the solubility in terms of volume/volume percentage or convert to a mass/volume or molar concentration using the density and molecular weight of this compound.

-

Replicate: Repeat the experiment at least two more times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid in an organic solvent.

Caption: General workflow for determining the solubility of a liquid solute in an organic solvent.

Conclusion

While quantitative solubility data for this compound remains to be formally documented, the qualitative solubility of its non-deuterated counterpart, 2-bromopropane, provides a valuable preliminary reference for researchers. For applications requiring precise solubility values, the experimental protocol outlined in this guide offers a robust methodology for their determination. This technical guide serves as a foundational resource to aid in the effective handling and application of this compound in a laboratory setting.

References

Deuterium Labeling Patterns in 2-Bromopropane-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling patterns in 2-Bromopropane-d7, a deuterated analog of 2-bromopropane. This isotopically labeled compound is a valuable tool in various research and development applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based quantitative analysis. This document details the synthesis, analytical methodologies for determining isotopic enrichment, and the expected deuterium distribution in this compound.

Physicochemical Properties and Isotopic Enrichment

This compound, with the chemical formula (CD₃)₂CDBr, is a saturated haloalkane where all seven hydrogen atoms have been substituted with deuterium.[1][2] This isotopic substitution results in a significant increase in molecular weight compared to its non-deuterated counterpart. The properties of this compound are summarized in Table 1.

Table 1: Physicochemical and Isotopic Data for this compound

| Property | Value | Reference |

| Chemical Formula | (CD₃)₂CDBr | [2][3] |

| Molecular Weight | 130.03 g/mol | [1][3] |

| CAS Number | 39091-63-9 | [1][2] |

| Isotopic Purity | ≥98 atom % D | [2][4] |

| Chemical Purity | ≥98% | [2] |

| Appearance | Colorless liquid | [5] |

| Density | 1.383 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.421 (lit.) | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the bromination of its deuterated precursor, 2-Propanol-d8. A common and effective method utilizes phosphorus tribromide (PBr₃) to replace the hydroxyl group with a bromine atom. This reaction proceeds via a nucleophilic substitution mechanism.

Proposed Synthetic Pathway

The overall reaction for the synthesis of this compound from 2-Propanol-d8 is as follows:

3 (CD₃)₂CDOD + PBr₃ → 3 (CD₃)₂CDBr + H₃PO₃

This pathway is a well-established method for converting alcohols to alkyl bromides and is adaptable for isotopically labeled compounds.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of similar alkyl bromides.

Materials:

-

2-Propanol-d8

-

Phosphorus tribromide (PBr₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-Propanol-d8. Cool the flask to 0 °C in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully pour the reaction mixture over ice to quench the reaction.

-

Workup: Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purification: Purify the crude product by distillation to yield pure this compound.

Determination of Deuterium Labeling Patterns

The deuterium labeling pattern and isotopic enrichment of this compound are primarily determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the level of deuterium incorporation by analyzing the mass-to-charge ratio of the molecule and its fragments. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a commonly used method.

Analytical Workflow:

References

Navigating the Isotopic Landscape of 2-Bromopropane-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of isotopes in 2-Bromopropane-d7, a deuterated analog of 2-bromopropane. Understanding the isotopic composition of this compound is critical for its application in various scientific fields, including as a tracer in metabolic studies, as an internal standard in mass spectrometry, and in the synthesis of deuterated active pharmaceutical ingredients (APIs). This document details the expected isotopic distribution, presents methodologies for its experimental determination, and offers insights into the interpretation of analytical data.

Introduction to Isotopic Abundance in this compound

This compound has the chemical formula C₃D₇Br, where seven hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D). The isotopic purity of commercially available this compound is typically high, often around 98 atom % D.[1][2][3][4] However, the presence of other naturally occurring stable isotopes of carbon and bromine contributes to a complex isotopic distribution in any given sample. A thorough understanding of this distribution is paramount for accurate experimental design and data interpretation.

Theoretical Isotopic Abundance

The theoretical isotopic abundance of this compound can be calculated based on the natural abundances of the stable isotopes of its constituent elements: hydrogen (protium, ¹H), deuterium (²H), carbon (¹²C and ¹³C), and bromine (⁷⁹Br and ⁸¹Br).

| Isotope | Natural Abundance (%) |

| ¹H | ~99.98 |

| ²H | ~0.02 |

| ¹²C | ~98.93 |

| ¹³C | ~1.07 |

| ⁷⁹Br | ~50.69 |

| ⁸¹Br | ~49.31 |

Note: The natural abundance of deuterium is very low; in this compound, the deuterium content is artificially enriched.

Due to the significant enrichment of deuterium, the most abundant species will be those containing only ¹²C, ²H, and either ⁷⁹Br or ⁸¹Br. However, the presence of ¹³C and residual ¹H will result in a cluster of isotopic peaks in a mass spectrum. The relative intensities of these peaks can be predicted using isotopic distribution calculators.

Experimental Determination of Isotopic Abundance

The isotopic abundance of this compound is primarily determined using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a highly accurate method for determining the isotopic purity of deuterated compounds.[5][6] Both proton (¹H) and deuterium (²H) NMR can be employed.

Objective: To determine the deuterium enrichment in this compound.

Materials:

-

This compound sample

-

High-purity NMR solvent (e.g., Chloroform-d, CDCl₃, with a known internal standard)

-

NMR tubes

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a precise volume of the NMR solvent containing a known concentration of an internal standard.

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

-

Integrate the residual proton signals corresponding to 2-bromopropane.

-

Integrate the signal of the internal standard.

-

-

²H NMR Acquisition:

-

Acquire a quantitative ²H NMR spectrum of the same sample.

-

Use a non-deuterated solvent or an external lock if necessary.

-

Integrate the deuterium signals.

-

-

Data Analysis:

-

From the ¹H NMR spectrum, calculate the amount of residual non-deuterated 2-bromopropane by comparing the integral of its signals to the integral of the internal standard.

-

From the ²H NMR spectrum, determine the relative abundance of deuterium at each position.

-

Combine the results from both spectra to calculate the overall deuterium enrichment (atom % D).

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is another powerful technique for assessing isotopic purity.[7][8] It allows for the separation and quantification of different isotopologues of the molecule.

Objective: To determine the isotopic distribution of this compound.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography - GC-MS with Electron Ionization - EI).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in the chosen solvent.

-

-

Mass Spectrometry Analysis:

-

Infuse the sample directly or inject it into the chromatography system coupled to the mass spectrometer.

-

Acquire the mass spectrum in a high-resolution mode.

-

Ensure the mass calibration of the instrument is accurate to obtain precise mass measurements.

-

-

Data Analysis:

-

Identify the molecular ion cluster for this compound. Due to the presence of bromine isotopes, there will be two major peaks of nearly equal intensity separated by approximately 2 m/z units (for [M]⁺ and [M+2]⁺).

-

Analyze the isotopic fine structure of these peaks to identify and quantify the contributions from ¹³C and residual ¹H.

-

Use the instrument's software or a dedicated isotopic distribution calculator to compare the experimentally observed isotopic pattern with the theoretical pattern for a given deuterium enrichment. This comparison allows for the determination of the isotopic purity.

-

Data Presentation

The following tables summarize the key isotopic information for this compound.

Table 1: Natural Abundance of Relevant Stable Isotopes

| Element | Isotope | Mass (amu) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Bromine | ⁷⁹Br | 78.918337 | 50.69 |

| ⁸¹Br | 80.916291 | 49.31 |

Table 2: Expected Major Isotopologues of this compound (assuming 100% Deuteration)

| Molecular Formula | Exact Mass (amu) |

| ¹²C₃²H₇⁷⁹Br | 129.9848 |

| ¹²C₂¹³C₁²H₇⁷⁹Br | 130.9882 |

| ¹²C₃²H₇⁸¹Br | 131.9827 |

| ¹²C₂¹³C₁²H₇⁸¹Br | 132.9861 |

Note: This table does not account for the presence of residual ¹H, which would lead to a more complex isotopic pattern.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental determination of isotopic abundance in this compound.

Caption: Workflow for determining isotopic abundance using quantitative NMR.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Bromopropane (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-101-1 [isotope.com]

- 3. 2-Bromopropane (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. This compound Aldrich CAS No.39091-63-9 [sigmaaldrich.com]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Bromopropane-d7 in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 2-Bromopropane-d7, a deuterated analog of 2-bromopropane, in organic synthesis. This stable isotope-labeled compound is a valuable tool for introducing the isopropyl-d7 moiety into molecules, enabling advancements in drug discovery, mechanistic studies, and analytical applications.

Introduction

This compound (C₃D₇Br) is a deuterated form of 2-bromopropane where all seven hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling provides a significant mass shift (M+7), making it readily distinguishable from its non-deuterated counterpart in mass spectrometry-based analyses.[2] The primary utility of this compound lies in its role as an alkylating agent for the introduction of the deuterated isopropyl group.[3] Deuterium-labeled compounds are of significant interest in pharmaceutical research as the substitution of hydrogen with deuterium can alter the metabolic fate of a drug molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve C-H bond cleavage.[4][5] This can result in an improved pharmacokinetic profile, such as a longer half-life and reduced formation of undesired metabolites.[4][5]

Key Applications

The applications of this compound in organic synthesis are diverse, primarily revolving around its use as a synthetic intermediate for the preparation of deuterated molecules. Key applications include:

-

Isotopic Labeling for Mechanistic Studies: this compound is employed as a tracer to elucidate reaction mechanisms. By tracking the position of the deuterium atoms in the final products, chemists can gain insights into the pathways of complex chemical transformations.[6]

-

Synthesis of Deuterated Pharmaceutical Ingredients (APIs): The introduction of the isopropyl-d7 group can enhance the metabolic stability of drug candidates, a critical aspect of drug development.[4][5]

-

Internal Standards for Mass Spectrometry: Due to its distinct mass, this compound and its derivatives are ideal internal standards for quantitative analysis by mass spectrometry (MS), improving the accuracy and precision of measurements.[7]

-

Grignard Reagents for Carbon-Carbon Bond Formation: this compound can be converted into its corresponding Grignard reagent, isopropyl-d7-magnesium bromide, which is a powerful nucleophile for the formation of new carbon-carbon bonds with various electrophiles.[8][9]

-

Williamson Ether Synthesis: This deuterated alkyl halide can be used in the Williamson ether synthesis to prepare deuterated isopropyl ethers.[10][11]

-

Alkylation of Amines and Other Nucleophiles: this compound readily reacts with amines, thiols, and other nucleophiles to introduce the isopropyl-d7 group.[12][13]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₃D₇Br | [2] |

| Molecular Weight | 130.03 g/mol | [1] |

| CAS Number | 39091-63-9 | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.383 g/mL at 25 °C | [2] |

| Boiling Point | 59-60 °C | [2] |

| Isotopic Purity | Typically ≥98 atom % D | [1][2] |

Experimental Protocols

The following protocols are provided as a guide for common synthetic transformations involving this compound. These are based on established procedures for the non-deuterated analog and should be adapted and optimized for specific substrates and scales.

Protocol 1: Preparation of Isopropyl-d7-magnesium Bromide (Grignard Reagent)

This protocol details the formation of the Grignard reagent from this compound, a key intermediate for subsequent reactions.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

This compound

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under a stream of inert gas to remove any moisture.

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

-

Reaction: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction.

-

Addition: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent and should be used immediately in the next step.

Diagram of the Experimental Workflow:

Caption: Workflow for the preparation of Isopropyl-d7-magnesium bromide.

Protocol 2: Synthesis of a Deuterated Tertiary Alcohol via Grignard Reaction

This protocol describes the reaction of the prepared Isopropyl-d7-magnesium bromide with a ketone (e.g., acetone) to yield a deuterated tertiary alcohol.

Materials:

-

Isopropyl-d7-magnesium bromide solution (from Protocol 1)

-

Acetone (or other suitable ketone)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of the ketone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Reaction Scheme:

Caption: Reaction of Isopropyl-d7-magnesium bromide with acetone.

Protocol 3: Williamson Ether Synthesis of Isopropyl-d7 Phenyl Ether

This protocol outlines the synthesis of a deuterated ether by reacting this compound with a phenoxide.

Materials:

-

Phenol

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous solvent (e.g., DMF or THF)

-

This compound

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous DMF. Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Stir until hydrogen evolution ceases.

-

Alkylation: To the resulting sodium phenoxide solution, add this compound (1.05 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Signaling Pathway (Reaction Mechanism):

Caption: Mechanism of the Williamson Ether Synthesis.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis, particularly for the preparation of deuterated molecules for pharmaceutical and mechanistic studies. The protocols provided herein offer a starting point for the application of this compound in common synthetic transformations. Careful execution and optimization of these procedures will enable researchers to effectively incorporate the isopropyl-d7 group into a wide range of target molecules.

References

- 1. 2-Bromopropane (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-101-1 [isotope.com]

- 2. This compound Aldrich CAS No.39091-63-9 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 5. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]

- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. odinity.com [odinity.com]

- 9. chegg.com [chegg.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Bromopropane-d7 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is a widely accepted practice to ensure the accuracy and precision of analytical results. 2-Bromopropane-d7, a deuterated analog of 2-bromopropane, serves as an excellent internal standard for the quantification of volatile organic compounds (VOCs), particularly halogenated hydrocarbons, by gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties closely mimic those of structurally similar analytes, allowing it to compensate for variations in sample preparation, injection, and ionization.

Properties of this compound